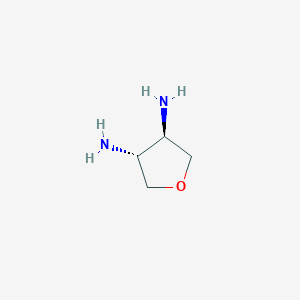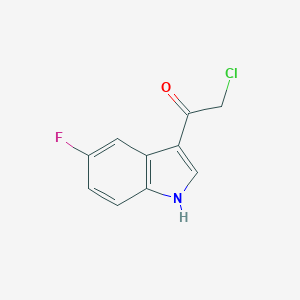
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CFE) is a small molecule that is synthesized from a variety of starting materials including 5-fluoroindole and chloroacetone. CFE is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for the study of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including compounds like 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, are crucial in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review on indole synthesis highlighted a classification system for indole syntheses, underscoring the importance of these compounds in drug development and synthetic chemistry. The review elaborates on various strategies employed to synthesize indoles, demonstrating the compound's significance in facilitating the exploration of new synthetic routes and methodologies (Taber & Tirunahari, 2011).
Pharmacological Research
Indole derivatives are known for their wide range of pharmacological properties. Research into compounds such as indolylarylsulfones, which are structurally related to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, has shown significant antiviral activity against HIV. These studies contribute to the development of new drugs for treating AIDS and related infections, showcasing the compound's potential in antiviral therapy (Famiglini & Silvestri, 2018).
Chemosensors Development
Fluorophores based on indole derivatives, including structures similar to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, have been employed in developing chemosensors. These sensors are capable of detecting metal ions, anions, and neutral molecules, highlighting the compound's utility in analytical chemistry and environmental monitoring. The development of DFP (diformylphenol) based chemosensors, which share a structural motif with indole derivatives, exemplifies the role of these compounds in creating sensitive and selective detection systems (Roy, 2021).
Eigenschaften
IUPAC Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFGVNMNJLYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone | |
CAS RN |
115027-06-0 |
Source


|
| Record name | 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
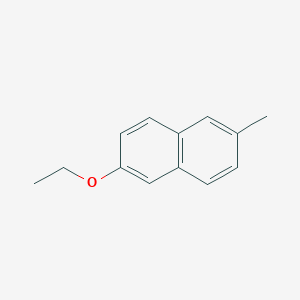
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
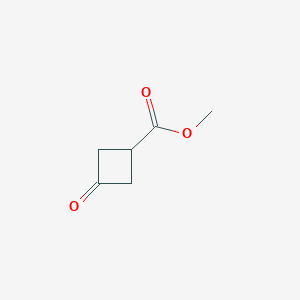
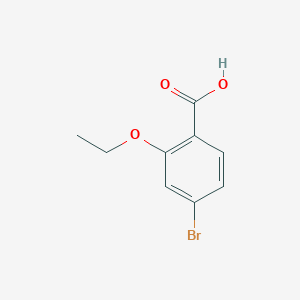
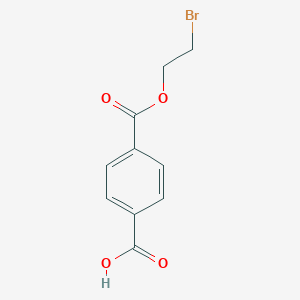
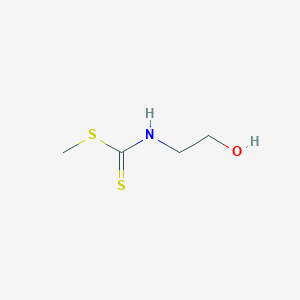
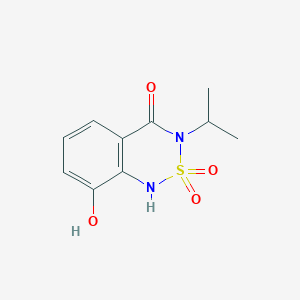


![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)


